molecular formula C6H16Cl2N2O B2432792 trans-3-Amino-1-methylpiperidin-4-ol dihydrochloride CAS No. 1609406-37-2

trans-3-Amino-1-methylpiperidin-4-ol dihydrochloride

Cat. No.: B2432792
CAS No.: 1609406-37-2
M. Wt: 203.11
InChI Key: IYOFWUGRTTWMOR-BNTLRKBRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Amino-1-methylpiperidin-4-ol dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reduction of a corresponding nitro compound followed by cyclization . The reaction conditions often involve the use of reducing agents such as hydrogen in the presence of a catalyst like palladium on carbon (Pd/C) .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale hydrogenation processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions .

Mechanism of Action

The mechanism of action of trans-3-Amino-1-methylpiperidin-4-ol dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can mimic or inhibit the action of natural neurotransmitters, thereby modulating signal transduction pathways . This modulation can lead to various physiological effects, depending on the specific receptors and pathways involved .

Properties

IUPAC Name

(3R,4R)-3-amino-1-methylpiperidin-4-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O.2ClH/c1-8-3-2-6(9)5(7)4-8;;/h5-6,9H,2-4,7H2,1H3;2*1H/t5-,6-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYOFWUGRTTWMOR-BNTLRKBRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C(C1)N)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@H]([C@@H](C1)N)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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